molecular formula C17H19ClN2O2S2 B4610172 N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,5-dimethoxyphenyl)thiourea

N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,5-dimethoxyphenyl)thiourea

Cat. No.: B4610172
M. Wt: 382.9 g/mol
InChI Key: LYIFUEKVTQEYOU-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,5-dimethoxyphenyl)thiourea is a useful research compound. Its molecular formula is C17H19ClN2O2S2 and its molecular weight is 382.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.0576479 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Thiourea derivatives are synthesized for various biological activities, including potential antiviral and antibacterial applications. For instance, Patel et al. (2007) synthesized 3,4-dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea derivatives and evaluated their antibacterial and anti-HIV activities. This suggests that similar compounds, like N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,5-dimethoxyphenyl)thiourea, could be explored for their biological activity (Patel, Chikhalia, Pannecouque, & Clercq, 2007).

Material Science Applications

Thiourea derivatives are also investigated in material science, particularly in the development of new materials with unique properties. For example, Yeşilkaynak et al. (2017) synthesized a novel thiourea derivative and its metal complexes, characterizing their thermal, electrochemical behavior, and biological activities. This work underscores the versatility of thiourea derivatives in creating materials with potential technological applications (Yeşilkaynak, Muslu, Özpınar, Emen, Demirdöğen, & Külcü, 2017).

Analytical and Chemical Studies

In analytical chemistry, thiourea derivatives are used as probes or reagents. Cui et al. (2006) investigated the interactions between a thiourea derivative and serum albumin using fluorescence spectroscopy, highlighting the use of these compounds in studying protein interactions and dynamics (Cui, Wang, Cui, & Li, 2006).

Organic Synthesis

Thiourea derivatives serve as key intermediates or catalysts in organic synthesis, aiding in the formation of various organic compounds. The work by Aal (2002) on the synthesis of new thiopyrimidine derivatives from thiourea illustrates the role of these compounds in expanding the toolkit available for organic synthesis (Aal, 2002).

Properties

IUPAC Name

1-[2-(4-chlorophenyl)sulfanylethyl]-3-(3,5-dimethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2S2/c1-21-14-9-13(10-15(11-14)22-2)20-17(23)19-7-8-24-16-5-3-12(18)4-6-16/h3-6,9-11H,7-8H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIFUEKVTQEYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=S)NCCSC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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